molecular formula C12H18N2O4 B1397992 Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate CAS No. 1105663-96-4

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Cat. No.: B1397992
CAS No.: 1105663-96-4
M. Wt: 254.28 g/mol
InChI Key: OZRWQLNFGSPWGB-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a synthetic organic compound with the molecular formula C12H18N2O4 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The cyano group and azetidine ring are key functional groups that can interact with enzymes, receptors, and other biomolecules, leading to various biological effects

Comparison with Similar Compounds

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate can be compared with similar compounds such as:

  • 1-tert-Butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

These compounds share structural similarities but differ in functional groups and substituents, which can lead to differences in reactivity and applications . The unique combination of the cyano group and azetidine ring in this compound distinguishes it from these related compounds.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-cyanoazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRWQLNFGSPWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732386
Record name 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105663-96-4
Record name 1-(1,1-Dimethylethyl) 3-ethyl 3-cyano-1,3-azetidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105663-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Carbamoyl-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (25.4 g; 93.5 mmol) is dissolved in THF (260 ml) and pyridine (19.2 g; 243 mmol) and cooled to 0° C. under stirring. Trifluoroacetic acid anhydride (26.4 ml; 187 mmol) is added dropwise over 10 minutes, the mixture warmed to room temperature and stirred for 30 minutes, poured on water and extracted with TBME three times. The combined organic phases are dried over Na2SO4, filtered, evaporated and purified via chromatography (SiO2; heptane/TBME 6:4) to yield the title compound as light brown oil (22.4 g; 94%).
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
26.4 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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